7-chloro-4aH-1,5-naphthyridin-2-one
Description
7-Chloro-4aH-1,5-naphthyridin-2-one is a halogenated naphthyridinone derivative characterized by a partially saturated bicyclic framework. The compound features a chlorine substituent at the 7-position and a lactam group (2-one) in the 1,5-naphthyridine scaffold. The "4aH" designation indicates partial hydrogenation at the 4a position, which distinguishes it from fully aromatic or fully saturated analogs.
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloro-4aH-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4,6H |
InChI Key |
RAYJISQUSYXQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1N=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-chloro-4aH-1,5-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach includes the condensation reaction of appropriate precursors at elevated temperatures, leading to the formation of the desired naphthyridine skeleton . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
7-chloro-4aH-1,5-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecular architectures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-chloro-4aH-1,5-naphthyridin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-4aH-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit biological activity . It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
7-Chloro-1,6-Naphthyridin-4(1H)-one
- Key Differences: The lactam group is at the 4-position instead of the 2-position. The naphthyridine scaffold is 1,6- rather than 1,5-oriented, altering ring geometry and electronic distribution. No partial hydrogenation (4aH) is noted, suggesting full aromaticity in the 1,6-system.
- Implications : The 4-position lactam may reduce hydrogen-bonding capacity compared to the 2-one analog. The 1,6-scaffold could influence binding to targets like DNA gyrase or topoisomerases .
4-Chloro-1,2-Dihydro-1,5-Naphthyridin-2-One
- Key Differences :
- Chlorine substitution at the 4-position instead of the 7-position.
- Partial hydrogenation (1,2-dihydro) affects conjugation and aromatic stability.
- Implications : The 4-chloro substituent may alter steric hindrance in molecular interactions, while the dihydro structure could enhance solubility compared to fully aromatic systems .
7-Bromo-1,5-Naphthyridin-2(1H)-One
- Key Differences :
- Bromine replaces chlorine at the 7-position.
- The larger atomic radius of bromine increases steric bulk and polarizability.
Physicochemical and Functional Properties
A comparative analysis of molecular weights and substituent effects is summarized below:
Table 1: Structural and Functional Comparison of Naphthyridinone Derivatives
| Compound Name | Molecular Formula | Halogen (Position) | Lactam Position | Hydrogenation | Molecular Weight (g/mol)* |
|---|---|---|---|---|---|
| 7-Chloro-4aH-1,5-naphthyridin-2-one | C₈H₅ClN₂O | Cl (7) | 2 | 4aH | ~180.6 |
| 7-Chloro-1,6-naphthyridin-4(1H)-one | C₈H₅ClN₂O | Cl (7) | 4 | None (aromatic) | ~180.6 |
| 4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one | C₈H₅ClN₂O | Cl (4) | 2 | 1,2-dihydro | ~180.6 |
| 7-Bromo-1,5-naphthyridin-2(1H)-one | C₈H₅BrN₂O | Br (7) | 2 | None (aromatic) | ~225.0 |
*Molecular weights estimated based on standard atomic masses.
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